molecular formula C15H16N8OS2 B15021923 1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)-3-(4-methylphenyl)guanidine

1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)-3-(4-methylphenyl)guanidine

Cat. No.: B15021923
M. Wt: 388.5 g/mol
InChI Key: IVSWMQPHVSEJJD-UHFFFAOYSA-N
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Description

N’-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)-N-(4-METHYLPHENYL)GUANIDINE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Properties

Molecular Formula

C15H16N8OS2

Molecular Weight

388.5 g/mol

IUPAC Name

2-[4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]-1-(4-methylphenyl)guanidine

InChI

InChI=1S/C15H16N8OS2/c1-8-2-4-9(5-3-8)18-12(16)21-14-19-10(6-11(24)20-14)7-25-15-23-22-13(17)26-15/h2-6H,7H2,1H3,(H2,17,22)(H4,16,18,19,20,21,24)

InChI Key

IVSWMQPHVSEJJD-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CSC3=NN=C(S3)N)/N

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NN=C(S3)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)-N-(4-METHYLPHENYL)GUANIDINE typically involves multiple steps, starting with the preparation of the thiadiazole moiety. The general synthetic route includes:

    Formation of 5-amino-1,3,4-thiadiazole-2-thiol: This is achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base.

    Attachment of the thiadiazole moiety to the pyrimidine ring: This step involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with a suitable pyrimidine derivative under specific conditions.

    Introduction of the guanidine group: The final step involves the reaction of the intermediate compound with 4-methylphenyl isothiocyanate to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)-N-(4-METHYLPHENYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)-N-(4-METHYLPHENYL)GUANIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)-N-(4-METHYLPHENYL)GUANIDINE involves its interaction with various molecular targets. The thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the compound.

    4-methylphenyl isothiocyanate: Used in the final step of the synthesis.

    Other thiadiazole derivatives: Compounds with similar structures but different substituents.

Uniqueness

N’-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)-N-(4-METHYLPHENYL)GUANIDINE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.

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